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molecular formula C11H12N2O3 B8279100 1-Methyl-7-nitro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

1-Methyl-7-nitro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

Cat. No. B8279100
M. Wt: 220.22 g/mol
InChI Key: MYNJXMCNLIFYEC-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

1-Methyl-7-nitro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one (185 mg, 0.84 mmol) was dissolved in ethanol (3.5 ml). 10% palladium on carbon (50 mg) and hydrazine hydrate (1 ml) were then added, and the mixture was heated to reflux for 2 hours. After cooling to room temperature, the mixture was then filtered through Celite and concentrated to give 7-Amino-1-methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one as a clear oil, 166 mg. 1H NMR (400 MHz, DMSO-d6) δ 6.92-6.97 (m, 1H), 6.42-6.50 (m, 1H), 6.40 (s, 1H), 5.13 (s, 2H), 3.10 (s, 3H), 1.90-2.16 (m, 6H); MS (m/e) 221 (M+1).
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:8](=[O:9])[CH2:7][CH2:6][CH2:5][C:4]2[CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=[CH:13][C:3]1=2.O.NN>C(O)C.[Pd]>[NH2:14][C:11]1[CH:12]=[CH:13][C:3]2[N:2]([CH3:1])[C:8](=[O:9])[CH2:7][CH2:6][CH2:5][C:4]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
185 mg
Type
reactant
Smiles
CN1C2=C(CCCC1=O)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(N(C(CCC2)=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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